molecular formula C14H19ClN2O2S B12779625 Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride CAS No. 130623-16-4

Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride

Cat. No.: B12779625
CAS No.: 130623-16-4
M. Wt: 314.8 g/mol
InChI Key: VUKCVARRWLFVBZ-UHFFFAOYSA-N
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Description

Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of an ethanone group, a dihydroimidazole ring, a thioether linkage, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride typically involves multiple steps:

    Formation of the dihydroimidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether linkage formation: The thiol group of the dihydroimidazole can be reacted with a halogenated ethanone derivative to form the thioether bond.

    Introduction of the propoxyphenyl group: This step involves the reaction of the intermediate with a propoxyphenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the ethanone group, converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydroimidazole ring and thioether linkage could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-phenyl-: Lacks the propoxy group, which may affect its solubility and biological activity.

    Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-: Contains a methoxy group instead of a propoxy group, potentially altering its chemical properties.

Uniqueness

The presence of the propoxyphenyl group in Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride may confer unique properties such as increased lipophilicity, which could enhance its ability to cross biological membranes and improve its efficacy in certain applications.

Properties

CAS No.

130623-16-4

Molecular Formula

C14H19ClN2O2S

Molecular Weight

314.8 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-propoxyphenyl)ethanone;hydrochloride

InChI

InChI=1S/C14H18N2O2S.ClH/c1-2-9-18-12-5-3-11(4-6-12)13(17)10-19-14-15-7-8-16-14;/h3-6H,2,7-10H2,1H3,(H,15,16);1H

InChI Key

VUKCVARRWLFVBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CSC2=NCCN2.Cl

Origin of Product

United States

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